Crystallographic and Structural Profiling of 4-Bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol
Crystallographic and Structural Profiling of 4-Bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol
Executive Summary
The compound 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol belongs to the highly versatile class of halogenated salicylaldimine Schiff bases. These molecules are of intense interest in materials science and coordination chemistry due to their dynamic electronic structures, which grant them unique photochromic, thermochromic, and nonlinear optical (NLO) properties.
As a Senior Application Scientist, I approach the crystallographic profiling of this compound not merely as a structural mapping exercise, but as a study of thermodynamic stability. The structural integrity of this molecule is governed by a delicate balance of intramolecular hydrogen bonding, steric accommodation of the flexible para-butylphenyl tail, and the electronic effects of the bromine substituent on the phenolate ring. This guide dissects the causality behind its solid-state conformation, provides a self-validating protocol for its synthesis and crystallization, and details the quantitative metrics required for robust X-ray diffraction (XRD) analysis.
Chemical Context: Tautomerism and Hydrogen Bonding
A defining characteristic of salicylaldimine derivatives is their ability to undergo proton-transfer tautomerism between the phenol-imine (O-H···N) and keto-enamine (O···H-N) forms[1]. The position of this equilibrium is highly sensitive to the physical state, solvent polarity, and the electronic nature of ring substituents.
In the solid state, X-ray crystallographic analyses of homologous 5-bromosalicylaldehyde derivatives consistently demonstrate that the phenol-imine tautomer is thermodynamically dominant[2]. The causality behind this preference lies in the preservation of aromaticity within the phenolic ring. The strong intramolecular O-H···N hydrogen bond locks the azomethine core into a nearly planar conformation, facilitating extensive π-electron delocalization across the molecule[3]. The electron-withdrawing nature of the bromine atom at the para position relative to the hydroxyl group further increases the acidity of the phenolic proton, strengthening the hydrogen bond donor capacity and stabilizing the O-H···N chelate ring[2].
Fig 1. Tautomeric equilibrium between the phenol-imine and keto-enamine forms.
Mechanistic Synthesis and Crystal Growth Protocol
To obtain X-ray quality single crystals, the synthesis must be coupled with a controlled crystallization environment. The following protocol is designed as a self-validating system, ensuring that intermediate conversion is verified before committing to the time-intensive slow evaporation process.
Rationale and Causality
The synthesis relies on the nucleophilic addition of the primary amine (4-butylaniline) to the carbonyl group of 5-bromosalicylaldehyde, followed by dehydration to form the azomethine (C=N) linkage. Absolute ethanol is selected as the solvent because its mild protic nature assists in proton shuttling during the breakdown of the hemiaminal intermediate without requiring harsh acid catalysts[4]. Furthermore, ethanol's moderate vapor pressure provides an ideal volatility profile for slow evaporation, which is critical for allowing the flexible butyl chains to pack efficiently via van der Waals interactions without introducing lattice defects.
Step-by-Step Protocol
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Precursor Dissolution : Dissolve 10.0 mmol of 5-bromosalicylaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Stir continuously at 65°C until complete dissolution is achieved.
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Amine Addition : Add 10.0 mmol of 4-butylaniline dropwise over 10 minutes. Crucial Step: Dropwise addition prevents localized supersaturation and minimizes the formation of amorphous oligomeric byproducts.
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Reflux & Condensation : Reflux the mixture at 65°C for 2 hours. A distinct color change to deep yellow/orange will occur, indicating the formation of the extended conjugated azomethine system.
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In-Process Validation (ATR-FTIR) : Extract a 0.5 mL aliquot, evaporate the solvent, and analyze via FTIR. The complete disappearance of the aldehydic C=O stretch (~1660 cm⁻¹) and the emergence of a sharp azomethine C=N stretch (~1615–1620 cm⁻¹) validates 100% conversion[5].
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Filtration : Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove any insoluble micro-particulates that could act as unwanted nucleation sites.
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Crystal Growth : Seal the vial with parafilm, puncture 2-3 small pinholes, and leave it undisturbed at ambient temperature (20-25°C) in a vibration-free environment. High-quality block-like single crystals will precipitate over 3 to 5 days.
Fig 2. Mechanistic workflow for the synthesis and crystallization of the Schiff base.
Crystallographic Profiling & Structural Analysis
Upon isolating the single crystal and subjecting it to X-ray diffraction (typically using Mo-Kα radiation, λ = 0.71073 Å), the structural refinement will reveal the intricate supramolecular architecture of the compound.
Intramolecular Geometry
The molecule is expected to crystallize in a monoclinic crystal system, predominantly in the centrosymmetric P21/c space group, which is highly characteristic for asymmetric Schiff bases of this size[4]. The structural analysis will confirm the phenol-imine tautomeric state through specific bond length metrics: the C-O bond will exhibit single-bond character (~1.34 Å), while the C=N bond will exhibit double-bond character (~1.27 Å)[4]. The robust intramolecular O-H···N hydrogen bond typically features an O···N distance of 2.55–2.65 Å, effectively locking the torsion angle of the chelate ring to near zero (< 10°).
Intermolecular Packing
The crystal packing is dictated by a competitive interplay of non-covalent interactions:
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π-π Stacking : The nearly planar bromosalicylaldimine cores align face-to-face, stabilizing the lattice through dispersive forces.
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Halogen Bonding & Weak Hydrogen Bonds : Short C-H···Br and C-H···O contacts link adjacent molecules into a three-dimensional network[5].
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Hydrophobic Tail Packing : The para-butyl chains extend into the interstitial spaces. Because alkyl chains possess high conformational flexibility, they often dictate the final unit cell volume and can be a source of structural disorder if crystallization occurs too rapidly.
Quantitative Data Summary
The following table summarizes the expected crystallographic parameters and geometric benchmarks for 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol, synthesized from empirical data of closely related structural analogs[4],[5].
| Crystallographic Parameter | Expected Value / Range | Structural Significance |
| Crystal System | Monoclinic | Typical packing for bulky, asymmetric Schiff bases. |
| Space Group | P21/c | Indicates centrosymmetric molecular packing. |
| C=N Bond Length | 1.27 – 1.28 Å | Validates the azomethine double bond character. |
| C-O Bond Length | 1.34 – 1.35 Å | Validates the phenolic single bond character. |
| O···N Distance | 2.55 – 2.65 Å | Confirms strong intramolecular O-H···N hydrogen bonding. |
| Chelate Ring Torsion Angle | < 10° | Demonstrates the near-planarity of the hydrogen-bonded core. |
| IR Azomethine Stretch | ~1616 cm⁻¹ | Spectroscopic confirmation of the imine linkage. |
References
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Imine or Enamine? Insights and Predictive Guidelines from the Electronic Effect of Substituents in H-Bonded Salicylimines - The Journal of Organic Chemistry (ACS Publications) - 2
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Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid - Der Pharma Chemica - 4
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Intramolecular hydrogen bonding and tautomerism in Schiff bases - Indian Academy of Sciences - 1
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Schiff bases derived from hydroxyaryl aldehydes: molecular and crystal structure, tautomerism, quinoid effect, coordination compounds - Macedonian Journal of Chemistry and Chemical Engineering - 3
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Crystal structure of bis(μ-{2-[(5-bromo-2-oxidobenzylidene)amino]ethyl}sulfanido) - National Institutes of Health (NIH) - 5
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Schiff bases derived from hydroxyaryl aldehydes: molecular and crystal structure, tautomerism, quinoid effect, coordination compounds | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
